N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Overview
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, a one-pot three-component Knoevenagel condensation reaction can be used to synthesize certain benzothiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, their luminescent properties can be investigated, and these compounds can show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Biochemical Pathways
The compound’s action on DprE1 affects the biosynthesis of the cell wall of M. tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to cell lysis and death .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By inhibiting DprE1 and disrupting cell wall biosynthesis, the compound causes cell lysis and death, effectively combating the tuberculosis infection .
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)24-26-21-7-3-4-8-22(21)28-24/h3-4,7-15H,1-2,5-6H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSUUBFTQYFMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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